N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

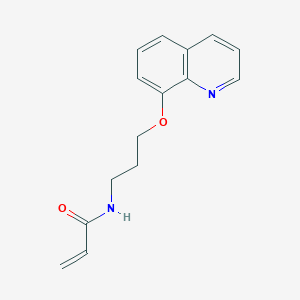

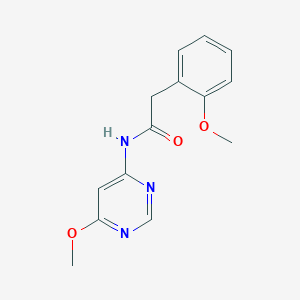

“N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide” is a complex organic compound. It contains a tetrahydro-2H-pyran ring, a pyrazole ring, a cyclopropane ring, and a sulfonamide group. Each of these components has unique chemical properties that contribute to the overall behavior of the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The tetrahydro-2H-pyran ring could potentially be formed through a cyclization reaction . The pyrazole ring might be synthesized through a condensation reaction of hydrazines and 1,3-diketones . The cyclopropane ring could be formed through a cyclopropanation reaction . Finally, the sulfonamide group could be introduced through a substitution reaction with a suitable sulfonyl chloride .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydro-2H-pyran ring is a six-membered ring with one oxygen atom . The pyrazole ring is a five-membered ring with two nitrogen atoms . The cyclopropane ring is a three-membered ring, which introduces strain into the molecule . The sulfonamide group consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .

Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the reagents present. The tetrahydro-2H-pyran ring might undergo reactions at the oxygen atom or at the carbon atoms . The pyrazole ring is aromatic and might undergo electrophilic substitution reactions . The cyclopropane ring is strained and might undergo ring-opening reactions . The sulfonamide group could potentially be hydrolyzed to give a sulfonic acid and an amine .

Aplicaciones Científicas De Investigación

Novel Derivatives Synthesis

Researchers have explored the one-pot synthesis of new derivatives of pyran, demonstrating the utility of N-halosulfonamide reagents in synthesizing novel 9-aryl-9H-2,4,5,7-tetramethyl-diuracilopyrans and 9-aryl-3,4,6,7-tetrahydro-2H-pyran-1,8(5H,9H)-diones with high yields. This approach highlights the compound's relevance in facilitating efficient and innovative routes to complex pyran structures (Ghorbani‐Vaghei et al., 2014).

Drug Development Applications

The compound has been implicated in the synthesis and biological evaluation within the 1,5-diarylpyrazole class of cyclooxygenase-2 (COX-2) inhibitors. Notable work in this area led to the identification of celecoxib, a significant pharmaceutical agent for treating rheumatoid arthritis and osteoarthritis, highlighting the compound's contribution to the development of new therapeutic agents (Penning et al., 1997).

HIV-1 Protease Inhibitors

In the pursuit of potent HIV-1 protease inhibitors, the compound facilitated the design of inhibitors with exceptional antiviral potency. This research underscores the compound's critical role in addressing multidrug-resistant HIV-1 variants, showcasing its potential in contributing to the treatment of this global health challenge (Ghosh et al., 2018).

Anticancer Properties

A novel class of heterocyclic compounds, including pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides, has demonstrated broad biological activity, notably anticancer properties. This line of research highlights the compound's application in developing new anticancer drugs with the potential for optimizing to treat various cancers (Kciuk et al., 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c15-18(16,11-1-2-11)13-9-7-12-14(8-9)10-3-5-17-6-4-10/h7-8,10-11,13H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGFMUGGRQXYAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CN(N=C2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-ethylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513488.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2513489.png)

![2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2513492.png)

![N-(2-(4-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513493.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2513500.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2513502.png)